molecular formula C6H14N2O2 B576082 3-[(2-Aminoethyl)(methyl)amino]propanoic acid CAS No. 160844-41-7

3-[(2-Aminoethyl)(methyl)amino]propanoic acid

Cat. No.: B576082
CAS No.: 160844-41-7
M. Wt: 146.19
InChI Key: CYSMADATNBUHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Aminoethyl)(methyl)amino]propanoic acid is an organic compound that belongs to the class of beta-amino acids It is characterized by the presence of an amino group attached to the beta carbon of the alanine backbone, with an additional methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Aminoethyl)(methyl)amino]propanoic acid typically involves the reaction of beta-alanine with N-methyl-2-chloroethylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of beta-alanine attacks the electrophilic carbon of N-methyl-2-chloroethylamine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Aminoethyl)(methyl)amino]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

3-[(2-Aminoethyl)(methyl)amino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in neurotransmission and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(2-Aminoethyl)(methyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a neurotransmitter or neuromodulator, influencing the activity of receptors and ion channels in the nervous system. It may also interact with enzymes involved in metabolic pathways, leading to the modulation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Similar in structure but contains a trimethoxysilane group.

    N-(2-Aminoethyl)-1-aziridineethanamine: Contains an aziridine ring instead of the beta-alanine backbone.

Uniqueness

3-[(2-Aminoethyl)(methyl)amino]propanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in a distinct manner

Properties

IUPAC Name

3-[2-aminoethyl(methyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-8(5-3-7)4-2-6(9)10/h2-5,7H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSMADATNBUHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80666244
Record name N-(2-Aminoethyl)-N-methyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160844-41-7
Record name N-(2-Aminoethyl)-N-methyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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